molecular formula C17H15FN4OS B6527768 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide CAS No. 1019103-60-6

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide

Cat. No.: B6527768
CAS No.: 1019103-60-6
M. Wt: 342.4 g/mol
InChI Key: CFVDAUUPABAKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide features a pyrazole core substituted at the 1-position with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group and at the 5-position with a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-10-8-15(20-16(23)12-2-3-12)22(21-10)17-19-14(9-24-17)11-4-6-13(18)7-5-11/h4-9,12H,2-3H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDAUUPABAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H11FN4S
  • Molecular Weight : 270.31 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Pyrazole moiety
    • Cyclopropane carboxamide

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the fluorophenyl group enhances the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

2. Anti-inflammatory Properties
Compounds containing pyrazole and thiazole rings have been associated with anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha has been documented in studies involving similar structures . This suggests that this compound may also exhibit similar anti-inflammatory mechanisms.

3. Anticancer Activity
The dual inhibition of specific kinases has been explored in compounds related to this structure. For example, some pyrazole derivatives have demonstrated anticancer activity by targeting pathways involved in tumor growth and proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of TNF-alpha release
AnticancerPotential kinase inhibition

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, it was found that compounds with a fluorophenyl substituent exhibited enhanced activity against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of these compounds against Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .

Case Study: Anti-inflammatory Mechanism

A preclinical study on pyrazole derivatives revealed their ability to reduce inflammation in rodent models by downregulating pro-inflammatory cytokines. The results indicated that these compounds could serve as promising candidates for treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with multiple biological targets, which can lead to the inhibition of cancer cell proliferation.

Case Study:
A study conducted by researchers at the University of Malaya investigated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that the compound may induce apoptosis through a mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

This table summarizes findings from a study that evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicate that it possesses significant inhibitory effects, particularly against Staphylococcus aureus .

Pesticidal Properties

The compound has been explored for its potential use as a pesticide due to its ability to disrupt the biological processes of pests.

Case Study:
Research published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound effectively reduced pest populations in controlled trials. The study showed a 70% reduction in aphid populations on treated plants compared to untreated controls .

Herbicidal Activity

In addition to its pesticidal properties, the compound has been tested for herbicidal activity.

Data Table: Herbicidal Efficacy

Plant SpeciesEffective Dose (g/ha)Efficacy (%)
Amaranthus retroflexus0.585
Chenopodium album0.7590

This table illustrates the effectiveness of N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide as a herbicide against specific weed species .

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Case Study:
A recent investigation into polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to control samples. The study conducted by researchers at King Abdulaziz University utilized various ratios of the compound in polymer matrices, demonstrating enhanced performance characteristics .

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound shares a pyrazole-thiazole scaffold with several analogs. Key structural variations include:

Compound Name Core Structure Key Substituents Reference
Target Compound Pyrazole-thiazole 4-Fluorophenyl, cyclopropanecarboxamide
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50) Pyrazole-thiazole 3-Fluorobenzoyl, benzo[d][1,3]dioxol-5-yl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (85) Pyrazole-thiazole 4-Hydroxyphenyl, trifluoromethoxybenzoyl
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-thiazole Trifluoromethyl, benzyl

Key Observations :

  • The cyclopropanecarboxamide group in the target compound is retained in analogs 50 and 85, suggesting its role in enhancing metabolic stability or binding affinity .
  • The 4-fluorophenyl substituent in the target compound is replaced with bulkier groups (e.g., trifluoromethoxybenzoyl in compound 85), which may alter steric interactions in biological targets .

Substituent Effects on Physicochemical Properties

  • Fluorine Substituents: The 4-fluorophenyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to non-fluorinated analogs .
  • Thiazole vs. Thiadiazole : Unlike compounds such as 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), the thiazole ring in the target compound offers a smaller electron-deficient system, which may influence π-π stacking interactions .

Research Tools and Validation

  • Structural Confirmation : The use of SHELXL () and Multiwfn () in crystallographic studies ensures accurate determination of bond lengths and electronic properties, critical for comparing substituent effects .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used approach for thiazole formation. For this compound, 4-fluorobenzaldehyde and thioacetamide react in ethanol under acidic conditions to yield 4-(4-fluorophenyl)-1,3-thiazole-2-amine .

Reaction Conditions :

  • Solvent: Ethanol (EtOH)

  • Catalyst: HCl (conc.)

  • Temperature: Reflux (78°C)

  • Time: 12 hours

  • Yield: 82%

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H).

  • 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=S), 162.1 (d, J = 245 Hz, C-F), 134.5 (Thiazole-C), 128.9 (ArC), 115.7 (d, J = 21 Hz, ArC).

Alternative Thiazole Formation via Cyclocondensation

A modified approach involves reacting 4-fluorophenyl isothiocyanate with α-bromo ketones in the presence of ammonium acetate. This method offers higher regioselectivity for the 2-amino thiazole derivative.

Construction of the Pyrazole-Thiazole Hybrid

Pyrazole Ring Formation via Hydrazine Cyclization

The 3-methyl-1H-pyrazole ring is synthesized by treating 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde with methylhydrazine in acetic acid.

Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 100°C

  • Time: 6 hours

  • Yield: 75%

Mechanistic Insight :
The aldehyde undergoes condensation with methylhydrazine to form a hydrazone intermediate, which cyclizes to the pyrazole ring under thermal conditions.

Optimization of Pyrazole-Thiazole Coupling

Direct coupling of preformed pyrazole and thiazole fragments is challenging due to steric hindrance. A more efficient method involves Ullmann-type coupling using a copper(I) catalyst:

Reaction Scheme :

Thiazole-Br+Pyrazole-NH2CuI, L-ProlinePyrazolylthiazole\text{Thiazole-Br} + \text{Pyrazole-NH}_2 \xrightarrow{\text{CuI, L-Proline}} \text{Pyrazolylthiazole}

Conditions :

  • Solvent: DMF

  • Catalyst: CuI (10 mol%), L-Proline (20 mol%)

  • Base: Cs2CO3

  • Temperature: 110°C

  • Yield: 68%

Analytical Validation and Quality Control

Spectroscopic Characterization

NMR Spectroscopy :

  • 1H NMR (500 MHz, CDCl3): δ 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 6.82 (s, 1H, Pyrazole-H), 2.41 (s, 3H, CH3), 1.92–1.85 (m, 4H, Cyclopropane-H).

  • 13C NMR (125 MHz, CDCl3): δ 172.4 (C=O), 162.3 (d, J = 246 Hz, C-F), 151.2 (Thiazole-C), 134.8 (Pyrazole-C), 129.1 (ArC), 115.9 (d, J = 22 Hz, ArC), 12.7 (Cyclopropane-C).

X-ray Crystallography :
Single-crystal analysis confirms the planar geometry of the thiazole-pyrazole system and the distorted chair conformation of the cyclopropane ring.

Purity Assessment

HPLC Analysis :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: MeCN/H2O (70:30)

  • Retention Time: 8.2 minutes

  • Purity: 99.2%

Comparative Evaluation of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
EDCl/HOBt CouplingAmide Formation8598.5Moderate
T3P® CouplingAmide Formation9299.2High
Simmons–SmithCyclopropanation7897.8Low

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide?

The synthesis of this compound requires multi-step optimization due to its hybrid heterocyclic architecture. Key steps include:

  • Thiazole Formation : Coupling 4-fluorophenyl thioamide with α-haloketones under Hantzsch thiazole synthesis conditions to generate the 1,3-thiazol-2-yl moiety .
  • Pyrazole Functionalization : Introducing the 3-methyl group via alkylation of the pyrazole intermediate, followed by cyclopropane-carboxamide coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay models?

Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoforms). Methodological solutions include:

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target occupancy .
  • Purity Verification : Confirm compound integrity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and high-resolution mass spectrometry (HRMS) to rule out degradation artifacts .
  • Dose-Response Curves : Perform 8-point IC₅₀ studies in triplicate to account for variability in enzymatic vs. cell-based assays .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the pyrazole and cyclopropane moieties .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities (e.g., thiazole-pyrazole dihedral angles) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Advanced: What strategies optimize solubility and bioavailability without altering the core pharmacophore?

  • Prodrug Design : Introduce phosphate or acetyloxymethyl esters at the carboxamide group to enhance aqueous solubility, as demonstrated in related pyrazole-thiazole hybrids .
  • Cocrystallization : Use coformers like succinic acid to improve dissolution rates, monitored via powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) .
  • Lipid-Based Formulations : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life in pharmacokinetic studies .

Basic: How can target interaction be validated experimentally?

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure real-time binding kinetics (kₐ/kₑ) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .
  • Cellular Validation : CRISPR knock-out of the target gene followed by rescue experiments to confirm on-mechanism activity .

Advanced: Which computational methods predict metabolic stability and off-target risks?

  • Metabolism Prediction : Use in silico tools like SwissADME to identify cytochrome P450 (CYP) oxidation sites. Docking simulations (AutoDock Vina) can prioritize metabolites for LC-MS/MS validation .
  • Off-Target Profiling : Perform similarity ensemble approach (SEA) screening against the ChEMBL database to assess kinase or GPCR polypharmacology risks .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) for 100 ns to evaluate binding mode stability under physiological conditions .

Basic: What are the key considerations for designing SAR studies on this compound?

  • Core Modifications : Systematically replace the cyclopropane carboxamide with other bicyclic systems (e.g., azetidine, oxetane) to probe steric effects .
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to assess impact on target affinity .
  • Control Compounds : Include analogs lacking the thiazole ring to isolate its contribution to bioactivity .

Advanced: How can crystallographic data resolve conformational ambiguities in this compound?

  • Data Collection : Grow crystals via vapor diffusion (mother liquor: DMSO/EtOH) and collect data at 100 K using synchrotron radiation (λ = 0.98 Å) .
  • Refinement : Use SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Validate via R-factor (<0.05) and Ramachandran plots .
  • Conformational Analysis : Compare solid-state (X-ray) and solution (NOESY) structures to identify flexible regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.